molecular formula C16H20N4O3S2 B2448872 (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 2034428-47-0

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No.: B2448872
CAS No.: 2034428-47-0
M. Wt: 380.48
InChI Key: HTJOPTVLIURDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone: is a complex organic compound featuring a piperidine ring substituted with a sulfonyl group derived from 1-methyl-1H-imidazole and a methanone group attached to a pyridine ring substituted with a methylthio group. This compound is of interest in various scientific research applications due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, followed by their combination through specific chemical reactions. One common approach is to first synthesize the 1-methyl-1H-imidazole-2-sulfonyl chloride, which can then be reacted with piperidine to form the corresponding sulfonyl piperidine derivative. Subsequently, the pyridine derivative can be synthesized and then coupled with the sulfonyl piperidine using appropriate reaction conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve the desired product on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The imidazole ring can be reduced to form imidazolines.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of imidazolines.

  • Substitution: : Formation of various substituted piperidines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug discovery and development.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. It may interact with specific enzymes or receptors, leading to a cascade of biochemical events. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:

  • Imidazole derivatives: : These compounds share the imidazole ring but may have different substituents.

  • Piperidine derivatives: : These compounds contain the piperidine ring but may have different functional groups attached.

  • Pyridine derivatives: : These compounds contain the pyridine ring but may have different substituents.

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone .

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c1-19-11-8-18-16(19)25(22,23)12-5-9-20(10-6-12)15(21)13-4-3-7-17-14(13)24-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJOPTVLIURDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.